

proper handling and storage conditions for 16-Ketoestradiol

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Compound of Interest

Compound Name: 16-Ketoestradiol

Cat. No.: B023899

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Application Notes and Protocols for 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of **16-Ketoestradiol** in a research setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone.^{[1][2]} It is formed through the oxidation of the C-16 hydroxyl group of an estriol or 16-epiestriol intermediate.^{[1][2]} This steroid hormone binds to both estrogen receptor α (ER α) and estrogen receptor β (ER β), albeit with different affinities, and is known to exhibit weak estrogenic or, in some contexts, anti-estrogenic activity.^{[1][2][3]} Understanding its specific biological roles and mechanisms of action is crucial for research in endocrinology, cancer biology, and drug development.

Physicochemical Properties and Storage

Proper storage and handling are paramount to maintain the stability and purity of **16-Ketoestradiol**.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₂ O ₃	[4]
Molecular Weight	286.4 g/mol	[1][4]
Appearance	Solid	[4]
Storage Temperature	-20°C	[2][5]
Stability	≥ 4 years (when stored at -20°C)	[3]
Shipping Condition	Shipped with blue ice	[5]

Storage of Stock Solutions:

Once in solution, it is recommended to store **16-Ketoestradiol** in aliquots to avoid repeated freeze-thaw cycles.

Storage Temperature	Recommended Use-By
-80°C	Within 6 months
-20°C	Within 1 month

Source: GlpBio

Safety and Handling

Hazard Identification:

16-Ketoestradiol is suspected of damaging fertility or the unborn child.[4] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile).
- Lab Coat: Standard laboratory coat.

- Eye Protection: Safety glasses with side shields or goggles.
- Respiratory Protection: Use in a well-ventilated area. For handling powders, a fume hood is recommended.

First Aid Measures:

- If Inhaled: Move the person to fresh air.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Flush eyes with water as a precaution.
- If Swallowed: Rinse mouth with water.

Experimental Protocols

Preparation of Stock Solutions

The solubility of **16-Ketoestradiol** is a critical factor in preparing accurate and effective solutions for in vitro and in vivo studies.

Solvent	Solubility	Source
DMSO	Slightly soluble	[1] [2]
Ethanol	Slightly soluble	[1] [2]
Methanol	Slightly soluble	[1] [2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh out 2.86 mg of **16-Ketoestradiol** powder using a calibrated analytical balance.
- Dissolving: Add 1 mL of sterile, anhydrous DMSO to the powder.
- Solubilization: To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the solid is completely dissolved.[\[2\]](#)

- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C as per the storage guidelines in Section 2.

Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating cultured cells with **16-Ketoestradiol**. The final concentration will depend on the specific cell line and experimental design.

Materials:

- 10 mM **16-Ketoestradiol** stock solution in DMSO.
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640).
- Cultured cells in multi-well plates.

Procedure:

- Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM **16-Ketoestradiol** stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of **16-Ketoestradiol** or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR, RNA-seq), protein analysis (Western blotting, ELISA), or cell viability assays.

Signaling Pathways and Biological Activity

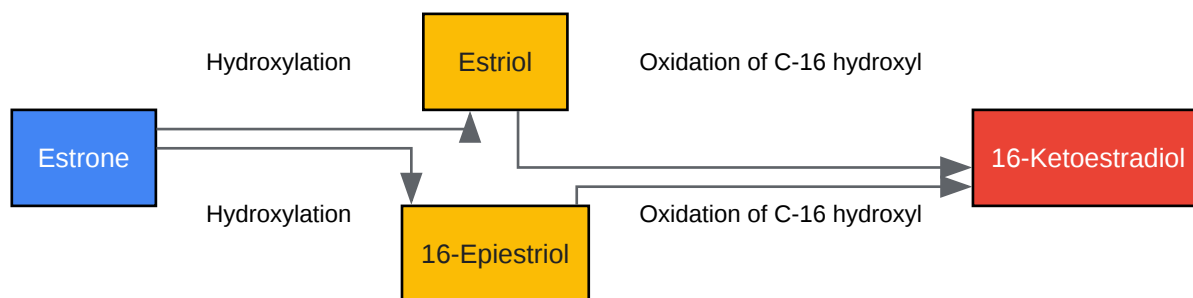
16-Ketoestradiol exerts its biological effects primarily through its interaction with estrogen receptors α (ER α) and β (ER β).^{[1][2]} The binding affinities (IC₅₀ values) have been reported as 112.2 nM for human ER α and 50.1 nM for human ER β .^{[1][2]}

Upon binding, the estrogen receptor-ligand complex can modulate gene expression through several mechanisms:

- **Direct Genomic Signaling:** The activated estrogen receptor dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.^{[6][7]}
- **Indirect Genomic Signaling:** The estrogen receptor can interact with other transcription factors, such as AP-1, Sp1, and NF- κ B, to modulate the expression of genes that may not contain a classical ERE.^[8]
- **Non-Genomic Signaling:** A subpopulation of estrogen receptors located at the plasma membrane can rapidly activate intracellular signaling cascades, including protein kinase pathways, upon ligand binding.^[6]

The specific downstream effects of **16-Ketoestradiol** are complex and can be tissue- and cell-type specific. It is characterized as a "short-acting" or "impeded" estrogen, suggesting its transcriptional activity may be less sustained compared to estradiol.^[3]

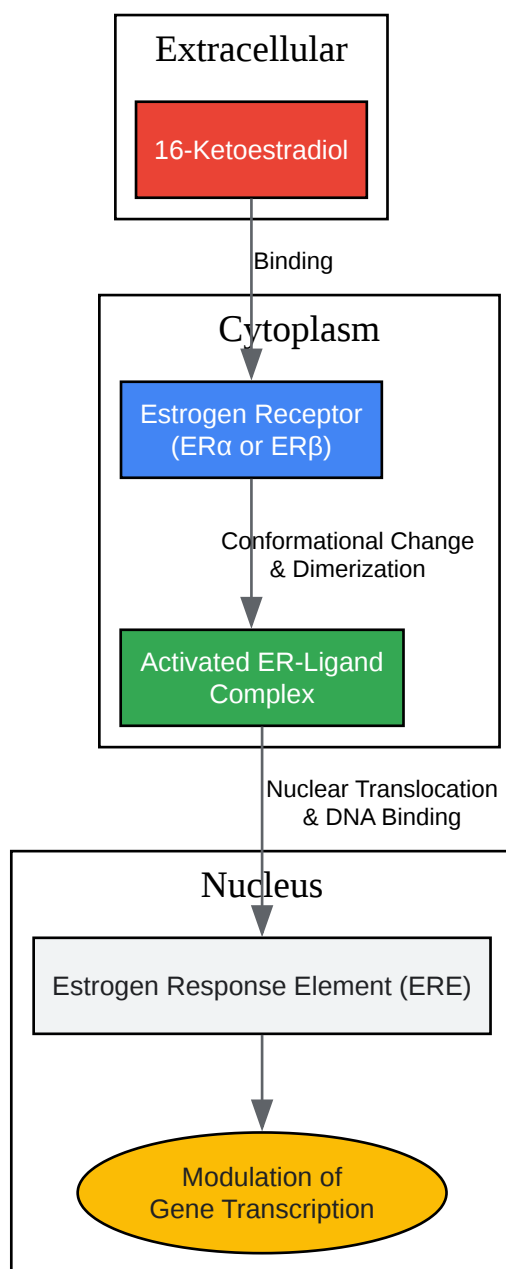
Metabolic Pathway of 16-Ketoestradiol Formation



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Caption: Metabolic conversion of Estrone to **16-Ketoestradiol**.

General Estrogen Receptor Signaling Workflow



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Caption: General workflow of **16-Ketoestradiol**-mediated gene regulation.

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